molecular formula C22H14N2OS2 B11113721 N-{(E)-[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene}naphthalen-2-amine

N-{(E)-[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene}naphthalen-2-amine

Cat. No.: B11113721
M. Wt: 386.5 g/mol
InChI Key: JDILGGMUZPOVJY-UHFFFAOYSA-N
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Description

N-{(E)-1-[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-2-FURYL]METHYLIDENE}-N-(2-NAPHTHYL)AMINE is a complex organic compound that features a benzothiazole moiety, a furan ring, and a naphthylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-2-FURYL]METHYLIDENE}-N-(2-NAPHTHYL)AMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reactions: The benzothiazole and furan rings can be coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Schiff Base: The final step involves the condensation of the coupled product with 2-naphthylamine to form the Schiff base.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-2-FURYL]METHYLIDENE}-N-(2-NAPHTHYL)AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{(E)-1-[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-2-FURYL]METHYLIDENE}-N-(2-NAPHTHYL)AMINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-{(E)-1-[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-2-FURYL]METHYLIDENE}-N-(2-PHENYL)AMINE: Similar structure but with a phenyl group instead of a naphthyl group.

    N-{(E)-1-[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-2-FURYL]METHYLIDENE}-N-(2-THIENYL)AMINE: Similar structure but with a thienyl group instead of a naphthyl group.

Uniqueness

The uniqueness of N-{(E)-1-[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-2-FURYL]METHYLIDENE}-N-(2-NAPHTHYL)AMINE lies in its combination of structural features, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

Molecular Formula

C22H14N2OS2

Molecular Weight

386.5 g/mol

IUPAC Name

1-[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]-N-naphthalen-2-ylmethanimine

InChI

InChI=1S/C22H14N2OS2/c1-2-6-16-13-17(10-9-15(16)5-1)23-14-18-11-12-21(25-18)27-22-24-19-7-3-4-8-20(19)26-22/h1-14H

InChI Key

JDILGGMUZPOVJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=C(O3)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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